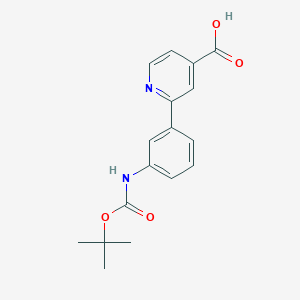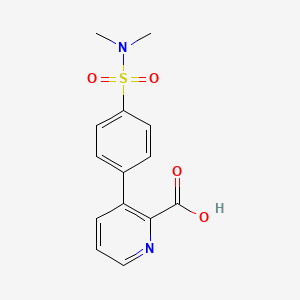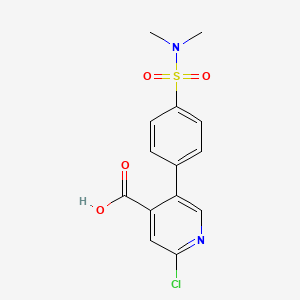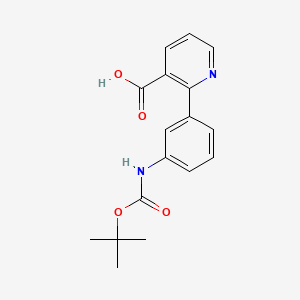
2-(3-BOC-Aminophenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BOC-Aminophenyl)isonicotinic acid (3-BOC-APIN) is a novel synthetic compound with a wide range of applications in the fields of biochemistry and molecular biology. 3-BOC-APIN is a derivative of isonicotinic acid (INA) and is composed of a 3-bromo-2-chloro-2-methylpropyl group attached to the aminophenyl group of INA. This compound has been used as a tool to study protein-protein interactions and as a reagent in synthetic organic chemistry. 3-BOC-APIN has also been used as a starting material for the synthesis of other derivatives of INA.
Scientific Research Applications
2-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a tool to study protein-protein interactions, as a reagent in synthetic organic chemistry, and as a starting material for the synthesis of other derivatives of INA. 2-(3-BOC-Aminophenyl)isonicotinic acid, 95% has also been used to study the structure and function of proteins, as well as to study the regulation of gene expression.
Mechanism of Action
2-(3-BOC-Aminophenyl)isonicotinic acid, 95% acts as a competitive inhibitor of isonicotinic acid-dependent enzymes. It binds to the active site of the enzyme, blocking the binding of isonicotinic acid and preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
2-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial species, as well as to inhibit the growth of cancer cells. In addition, 2-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been shown to have anti-inflammatory and antifungal effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-BOC-Aminophenyl)isonicotinic acid, 95% for lab experiments include its low cost and its availability in a variety of forms, including powder, solution, and solid. Additionally, the compound is relatively stable and can be stored for long periods of time. However, 2-(3-BOC-Aminophenyl)isonicotinic acid, 95% has a limited solubility in water, and its solubility can vary depending on the pH of the solution.
Future Directions
Future research on 2-(3-BOC-Aminophenyl)isonicotinic acid, 95% could focus on its use in drug discovery and development. Additionally, further research could be done to explore the compound’s potential applications in other fields, such as biotechnology and nanotechnology. Additionally, the compound could be studied to determine its potential toxicity and side effects. Finally, further research could be done to explore the compound’s potential use in the treatment of diseases, such as cancer and bacterial infections.
Synthesis Methods
2-(3-BOC-Aminophenyl)isonicotinic acid, 95% can be synthesized from isonicotinic acid by a two-step reaction. In the first step, isonicotinic acid is reacted with 3-bromo-2-chloro-2-methylpropyl bromide to form 3-bromo-2-chloro-2-methylpropyl isonicotinic acid (3-BOC-INA). In the second step, 3-BOC-INA is reacted with an amine to form 2-(3-BOC-Aminophenyl)isonicotinic acid, 95%. Both reactions can be carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid.
properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)14-10-12(15(20)21)7-8-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGSKYQTLJEZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)

![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)

![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)
![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)

